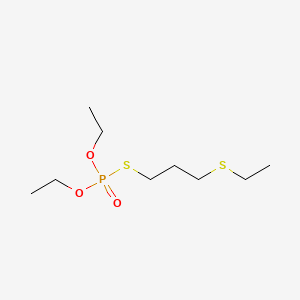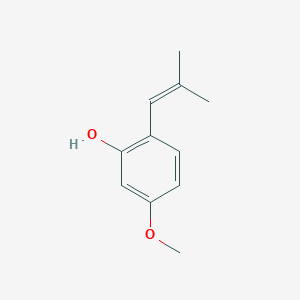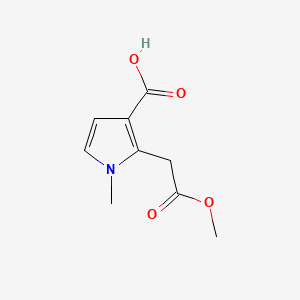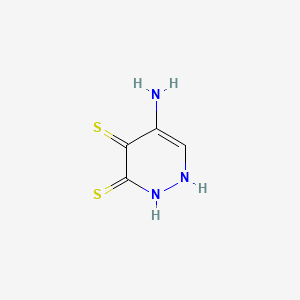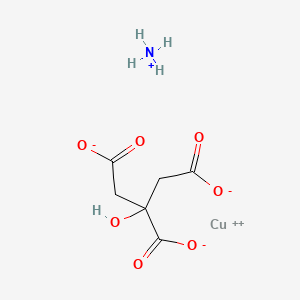
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate involves the reaction of copper(II) ions with citric acid in the presence of ammonium ions. The reaction typically occurs in an aqueous solution where copper(II) sulfate is mixed with citric acid and ammonium hydroxide. The resulting product is then crystallized out of the solution .
Chemical Reactions Analysis
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The copper(II) ion can be reduced to copper(I) under certain conditions.
Reduction: The compound can act as an oxidizing agent, where the copper(II) ion is reduced.
Substitution: The ammonium ion can be replaced by other cations in a substitution reaction.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form complexes with various pharmaceutical agents.
Industry: It is used in electroplating and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate involves the interaction of the copper(II) ion with biological molecules. The copper(II) ion can bind to proteins and enzymes, altering their structure and function. This binding can disrupt cellular processes, leading to antimicrobial effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate can be compared with other copper(II) complexes such as copper(II) sulfate and copper(II) chloride. Unlike these simpler copper salts, this compound has a more complex structure due to the presence of the citric acid ligand. This complexity allows it to form more stable complexes and exhibit unique catalytic and antimicrobial properties .
Similar compounds include:
- Copper(II) sulfate (EINECS 231-847-6)
- Copper(II) chloride (EINECS 231-210-2)
- Copper(II) acetate (EINECS 205-553-3)
These compounds share the copper(II) ion but differ in their ligands and overall chemical behavior .
Properties
CAS No. |
84713-02-0 |
|---|---|
Molecular Formula |
C6H9CuNO7 |
Molecular Weight |
270.68 g/mol |
IUPAC Name |
azanium;copper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Cu.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+2;/p-2 |
InChI Key |
ZDZVEOUGLQZYGS-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


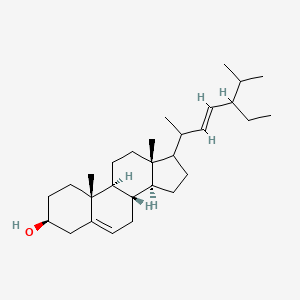

![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
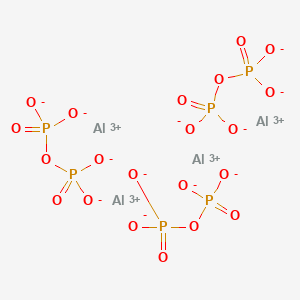

![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
